Intermediate Lipophilicity via Ethyl Ester
The ethyl ester of Ethyl 1-Benzyl-3-(Boc-amino)pyrrolidine-3-carboxylate exhibits a predicted lipophilicity (XLogP = 2.7) that lies between the more polar carboxylic acid analog (LogP = 2.57) and the less polar methyl ester analog (LogP = 2.33) [1]. This difference of ΔLogP = -0.37 relative to the acid and ΔLogP = +0.37 relative to the methyl ester translates to approximately a 2.3-fold difference in octanol-water partition coefficient, which is sufficient to alter chromatographic retention times and solubility profiles in multi-step synthesis workflows.
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 2.7 |
| Comparator Or Baseline | Methyl ester analog (CAS 675834-17-0): LogP = 2.33; Carboxylic acid analog (CAS 1027511-74-5): LogP = 2.57 |
| Quantified Difference | ΔLogP = +0.37 vs. methyl ester; ΔLogP = -0.37 vs. carboxylic acid |
| Conditions | Calculated partition coefficient (XLogP) using standardized algorithm |
Why This Matters
Procurement decisions should consider that the ethyl ester provides an optimal balance of hydrophobicity for normal-phase chromatography purification and organic solvent solubility, avoiding the excessive polarity of the acid and the overly high lipophilicity of larger alkyl esters.
- [1] Chemsrc. 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid (CAS 1027511-74-5). LogP data. Accessed April 2026. View Source
